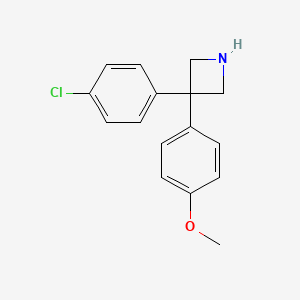
3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine is an organic compound belonging to the azetidine class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzylamine with 4-methoxybenzyl chloride under basic conditions to form the azetidine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for azetidines may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)azetidine: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(4-Methoxyphenyl)azetidine: Lacks the chloro group, which may influence its chemical properties and applications.
3-Phenylazetidine: Lacks both chloro and methoxy groups, serving as a simpler analog for comparison.
Uniqueness
3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine is unique due to the presence of both chloro and methoxy substituents on the phenyl rings
Propiedades
Número CAS |
917899-27-5 |
|---|---|
Fórmula molecular |
C16H16ClNO |
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-3-(4-methoxyphenyl)azetidine |
InChI |
InChI=1S/C16H16ClNO/c1-19-15-8-4-13(5-9-15)16(10-18-11-16)12-2-6-14(17)7-3-12/h2-9,18H,10-11H2,1H3 |
Clave InChI |
KFVRJYHTPZVJOK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(CNC2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





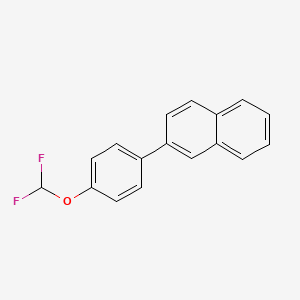
![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B11847451.png)
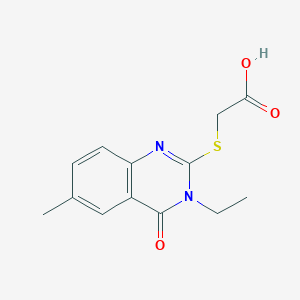

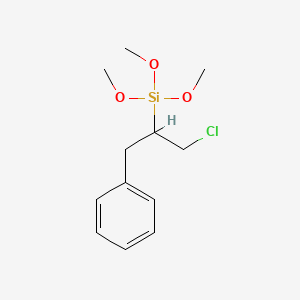

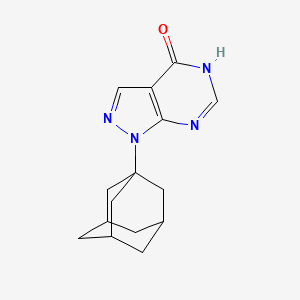


![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)

